5-Chlorobicyclo[2.2.1]hept-2-ene
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Overview
Description
6-Chlorobicyclo[2.2.1]hept-2-ene is a bicyclic organic compound with the molecular formula C7H9Cl. This compound is a derivative of norbornene, where a chlorine atom is substituted at the 6th position. The structure of 6-chlorobicyclo[2.2.1]hept-2-ene consists of a bicyclo[2.2.1]heptene framework, which is a common motif in organic chemistry due to its rigidity and unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chlorobicyclo[2.2.1]hept-2-ene can be achieved through several methods. One common approach involves the chlorination of norbornene. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a free radical mechanism, where the chlorine radicals add to the double bond of norbornene, resulting in the formation of 6-chlorobicyclo[2.2.1]hept-2-ene .
Industrial Production Methods
On an industrial scale, the production of 6-chlorobicyclo[2.2.1]hept-2-ene may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Chlorobicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the bicyclic structure can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form saturated bicyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, sodium alkoxides, and amines. These reactions typically occur under mild conditions.
Addition Reactions: Halogenation can be carried out using bromine or chlorine in the presence of a solvent like carbon tetrachloride. Hydrogenation requires a catalyst such as palladium on carbon.
Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid can be used for epoxidation, while reducing agents like lithium aluminum hydride are used for reduction.
Major Products Formed
Substitution Reactions: Products include hydroxylated, alkoxylated, or aminated derivatives of the original compound.
Addition Reactions: Halogenated or hydrogenated derivatives are formed.
Oxidation and Reduction Reactions: Epoxides or fully saturated bicyclic compounds are the major products.
Scientific Research Applications
6-Chlorobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 6-chlorobicyclo[2.2.1]hept-2-ene in chemical reactions involves the reactivity of the chlorine atom and the double bond in the bicyclic structure. The chlorine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition reactions. The rigidity of the bicyclic framework also influences the compound’s reactivity and selectivity in various reactions .
Comparison with Similar Compounds
6-Chlorobicyclo[2.2.1]hept-2-ene can be compared with other similar compounds such as:
5-Chlorobicyclo[2.2.1]hept-2-ene: Similar in structure but with the chlorine atom at the 5th position.
Endo-5-chlorobicyclo[2.2.1]hept-2-ene: A stereoisomer with different spatial arrangement of atoms.
6-Chlorobicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester: A derivative with a carboxylic acid ester group at the 2nd position
The uniqueness of 6-chlorobicyclo[2.2.1]hept-2-ene lies in its specific substitution pattern and the resulting reactivity, which makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
3721-19-5 |
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Molecular Formula |
C7H9Cl |
Molecular Weight |
128.60 g/mol |
IUPAC Name |
5-chlorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H9Cl/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 |
InChI Key |
PSCJIEZOAFAQRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)Cl |
Origin of Product |
United States |
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